molecular formula C12H13N7O3 B7738916 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE

3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B7738916
M. Wt: 303.28 g/mol
InChI Key: PCNVPYXJHIVHBW-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a triazine ring and a pyridine moiety

Preparation Methods

The synthesis of 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps, starting with the formation of the triazine ring The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-pyridin-3-ylmethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O3/c20-9(17-15-7-8-2-1-4-13-6-8)3-5-14-10-11(21)16-12(22)19-18-10/h1-2,4,6-7H,3,5H2,(H,14,18)(H,17,20)(H2,16,19,21,22)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVPYXJHIVHBW-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CCNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CCNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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